molecular formula C8H5BrF2O2 B1428408 Methyl 3-bromo-4,5-difluorobenzoate CAS No. 1244642-70-3

Methyl 3-bromo-4,5-difluorobenzoate

Cat. No. B1428408
M. Wt: 251.02 g/mol
InChI Key: KDMXMSNYYICQEL-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4,5-difluorobenzoate” is a chemical compound with the CAS Number: 1244642-70-3 . It has a molecular weight of 251.03 . The IUPAC name for this compound is methyl 3-bromo-4,5-difluorobenzoate . The Inchi Code for this compound is 1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4,5-difluorobenzoate” can be represented by the Inchi Code: 1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 . This indicates that the compound contains a methyl group (CH3), a bromo group (Br), two fluoro groups (F), and a benzoate group (C6H5CO2).

Scientific Research Applications

Application in Photoactive Materials

  • Summary of the Application : Methyl 3-bromo-4,5-difluorobenzoate has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, meaning it can change its properties in response to light .
  • Results or Outcomes : The synthesized molecule was found to have two crystallographically unique rotomers in the lattice. Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Synthesis of Methyl 3-bromo-5-fluoro-4-6-methylpyridin-3-yl)oxy)benzoate

  • Summary of the Application : Methyl 3-bromo-4,5-difluorobenzoate is used as a starting material in the synthesis of methyl 3-bromo-5-fluoro-4-6-methylpyridin-3-yl)oxy)benzoate . This compound could potentially be used in the development of new pharmaceuticals or materials.
  • Methods of Application or Experimental Procedures : To a stirred solution of methyl 3-bromo-4,5-difluorobenzoate (4.5 g) in DMF (30 mL), 6-methylpyridin-3-ol (2.15 g, 19.7 mmol) was added . The reaction was carried out at 85℃ for 18 hours .
  • Results or Outcomes : The reaction yielded 5 g of the product, methyl 3-bromo-5-fluoro-4-6-methylpyridin-3-yl)oxy)benzoate .

Safety And Hazards

“Methyl 3-bromo-4,5-difluorobenzoate” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P271;P260;P280, suggesting that one should use it only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-bromo-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMXMSNYYICQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729416
Record name Methyl 3-bromo-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4,5-difluorobenzoate

CAS RN

1244642-70-3
Record name Benzoic acid, 3-bromo-4,5-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244642-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4,5-difluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50729416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-4,5-difluorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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